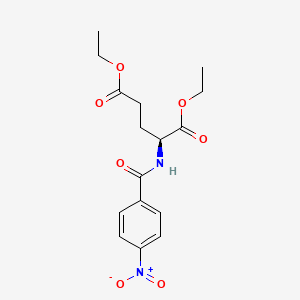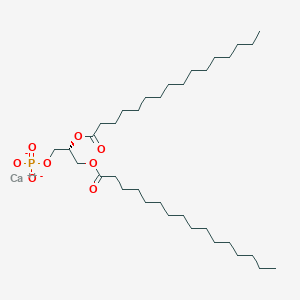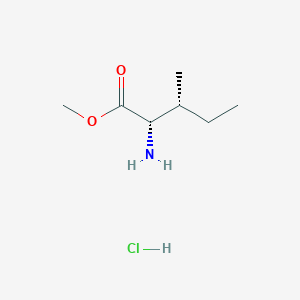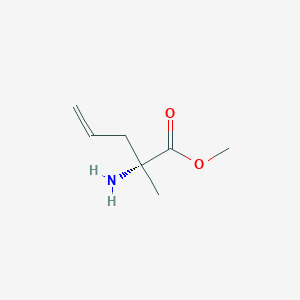
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside
Overview
Description
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It has a molecular formula of C19H20O5S and a molecular weight of 360.42 g/mol . This compound is known for its high purity and is often used in various scientific studies.
Mechanism of Action
Target of Action
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is a biochemical reagent It is often used in life science research as a biological material or organic compound .
Mode of Action
It is known to exhibit strong inhibitory activity against various drug-resistant pathogens , suggesting it may interact with key proteins or enzymes in these organisms to exert its effects.
Biochemical Pathways
Given its inhibitory activity against drug-resistant pathogens , it may impact pathways related to microbial growth and survival.
Pharmacokinetics
It is slightly soluble in chloroform , which may influence its absorption and distribution in biological systems.
Result of Action
Its strong inhibitory activity against various drug-resistant pathogens suggests it may lead to the inhibition of growth or survival of these organisms.
Action Environment
It is recommended to store the compound under specific conditions as outlined in the certificate of analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside typically involves the benzylidenation of a glucopyranoside derivative. One common method employs fluoroboric acid as a catalyst, which enables the purification of the product by simple crystallization . The reaction conditions usually involve heating and the use of solvents like chloroform.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, often in an aqueous medium.
Reduction: Sodium borohydride in solvents like ethanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is used in various fields of scientific research:
Chemistry: It serves as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Biology: It is used in biochemical assays and as a probe in molecular biology studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in drug discovery.
Industry: It is used in the development of new materials and as a standard in analytical chemistry.
Comparison with Similar Compounds
Similar Compounds
- Phenyl 4,6-O-Benzylidene-1-thio-alpha-D-glucopyranoside
- Phenyl 4,6-O-Benzylidene-1-thio-beta-D-mannopyranoside
- Isopropyl-4,6-O-benzylidene-beta-D-glucopyranoside
Uniqueness
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside is unique due to its specific structural features, such as the benzylidene acetal group, which imparts distinct chemical properties. This makes it particularly useful in selective reactions and as a specialized reagent in various research applications .
Properties
IUPAC Name |
(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18?,19+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIQCYVYFGHSI-LELVVPQVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B3151536.png)









![6-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole hydrochloride](/img/structure/B3151638.png)


